molecular formula C16H20N2O3 B11151950 N-[(2-methyl-1H-indol-3-yl)acetyl]-L-valine

N-[(2-methyl-1H-indol-3-yl)acetyl]-L-valine

Cat. No.: B11151950
M. Wt: 288.34 g/mol
InChI Key: PUABVZNCMGZJHV-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-METHYL-2-[2-(2-METHYL-1H-INDOL-3-YL)ACETAMIDO]BUTANOIC ACID is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-2-[2-(2-METHYL-1H-INDOL-3-YL)ACETAMIDO]BUTANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-2-[2-(2-METHYL-1H-INDOL-3-YL)ACETAMIDO]BUTANOIC ACID is unique due to its specific substitution pattern and the presence of both acetamido and butanoic acid functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

(2S)-3-methyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C16H20N2O3/c1-9(2)15(16(20)21)18-14(19)8-12-10(3)17-13-7-5-4-6-11(12)13/h4-7,9,15,17H,8H2,1-3H3,(H,18,19)(H,20,21)/t15-/m0/s1

InChI Key

PUABVZNCMGZJHV-HNNXBMFYSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.